

Application Notes and Protocols: Rhodamine 700 as a Tracer Dye in Microfluidics

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Compound of Interest

Compound Name: Rhodamine 700

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Introduction

Rhodamine 700 is a fluorescent dye notable for its emission in the near-infrared region of the spectrum.^[1] Originally developed as a laser dye, its unique photophysical properties make it a candidate for various applications in microfluidics, including flow visualization, velocimetry, and as a tracer for dynamic cellular processes.^{[1][2]} This document provides detailed application notes and protocols for the effective use of **Rhodamine 700** in microfluidic systems, with a particular focus on addressing the challenges associated with its use in common microfluidic device materials.

Photophysical and Chemical Properties of Rhodamine 700

A summary of the key properties of **Rhodamine 700** is presented in the table below. This data is essential for selecting appropriate excitation sources, emission filters, and compatible solvents for microfluidic experiments.

Property	Value	Source(s)
Molecular Weight	538.95 g/mol	[1][3]
Excitation Maximum (λ_{ex})	643 nm	
Emission Maximum (λ_{em})	664 nm	
Solubility	Soluble in DMSO	
Storage Conditions	<-15 °C, protected from light and moisture	

Key Applications in Microfluidics

Rhodamine 700's fluorescence in the near-infrared spectrum makes it suitable for applications where minimizing background autofluorescence from cells or other components is critical.

- **Flow Visualization and Quantification:** As a tracer dye, **Rhodamine 700** can be used to visualize and quantify flow profiles, mixing efficiency, and velocity fields within microchannels.
- **Mitochondrial Staining:** **Rhodamine 700** is also known to stain mitochondria, enabling the study of mitochondrial dynamics and health in response to various stimuli within a controlled microfluidic environment.

Experimental Protocols

Protocol 1: Preparation of Rhodamine 700 Stock Solution

This protocol describes the preparation of a concentrated stock solution of **Rhodamine 700**, which can be further diluted to working concentrations for various microfluidic applications.

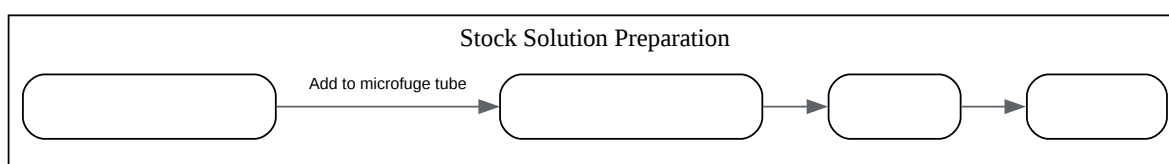
Materials:

- **Rhodamine 700** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Allow the **Rhodamine 700** powder to equilibrate to room temperature before opening to prevent moisture condensation.
- Weigh out a desired amount of **Rhodamine 700** powder and transfer it to a microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
- Vortex the tube thoroughly until the dye is completely dissolved. Gentle warming may be applied if necessary.
- Store the stock solution at -20°C, protected from light. The stock solution in DMSO is stable for at least one month when stored at -20°C.



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Workflow for preparing **Rhodamine 700** stock solution.

Protocol 2: Flow Visualization in a PDMS Microfluidic Device

This protocol outlines the use of **Rhodamine 700** for visualizing flow patterns in a polydimethylsiloxane (PDMS) microfluidic device.

Materials:

- **Rhodamine 700** stock solution (from Protocol 1)
- Appropriate aqueous buffer (e.g., PBS)
- PDMS microfluidic device
- Syringe pumps and tubing
- Fluorescence microscope with appropriate filter sets (e.g., Cy5)
- Imaging software

Procedure:

- Prepare a working solution of **Rhodamine 700** by diluting the stock solution in the desired aqueous buffer. The final concentration will depend on the specific application and detection system but can range from 1 μM to 50 μM .
- Prime the microfluidic device with the buffer to be used in the experiment.
- Load the **Rhodamine 700** working solution into a syringe and connect it to the inlet of the microfluidic device.
- Set the desired flow rate on the syringe pump to introduce the dye into the microchannels.
- Place the microfluidic device on the stage of the fluorescence microscope.
- Excite the **Rhodamine 700** using a laser or LED with a wavelength close to 643 nm and capture the emission using a filter centered around 664 nm.
- Record images or videos of the flow pattern.

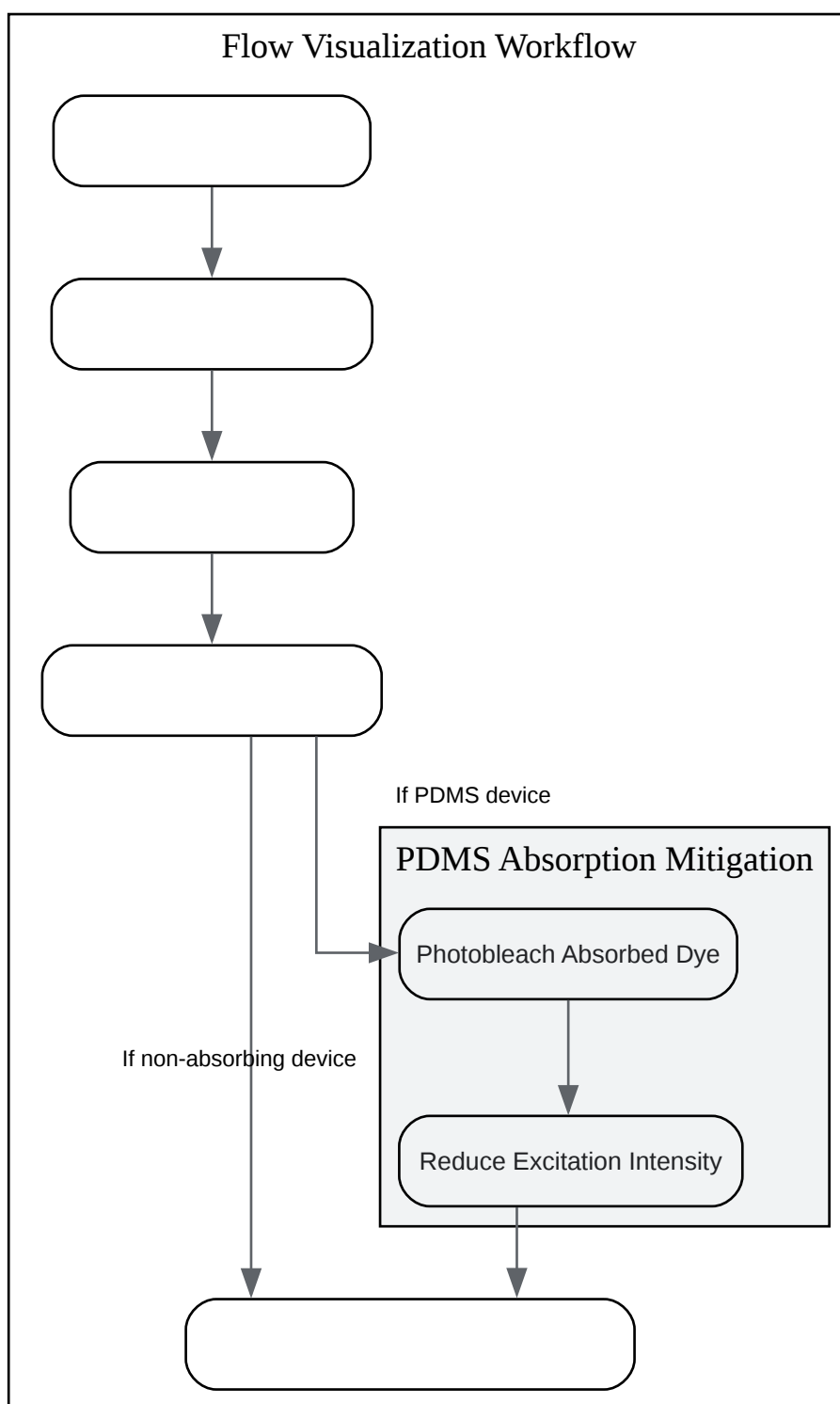
Critical Consideration: Absorption of Rhodamine Dyes into PDMS

A significant challenge when using rhodamine dyes, including likely **Rhodamine 700**, in PDMS microfluidic devices is the absorption of the dye into the PDMS material. This can lead to a high background fluorescence signal, which can obscure the signal from the dye in the fluid and lead to inaccurate quantitative measurements.

Mitigation Strategy: Photobleaching of Absorbed Dye

A technique to counteract the effects of dye absorption is to intentionally photobleach the absorbed dye in the PDMS before conducting the actual measurement.

- After introducing the **Rhodamine 700** solution into the channel and allowing flow to stabilize, expose the region of interest to high-intensity excitation light for a period sufficient to significantly reduce the fluorescence from the absorbed dye.
- After photobleaching the background, reduce the excitation intensity to a level suitable for imaging without causing rapid photobleaching of the dye in the flowing solution.
- Acquire images or data for the intended analysis.



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Workflow for flow visualization with a mitigation step for PDMS absorption.

Protocol 3: Mitochondrial Staining in a Cell-Laden Microfluidic Device

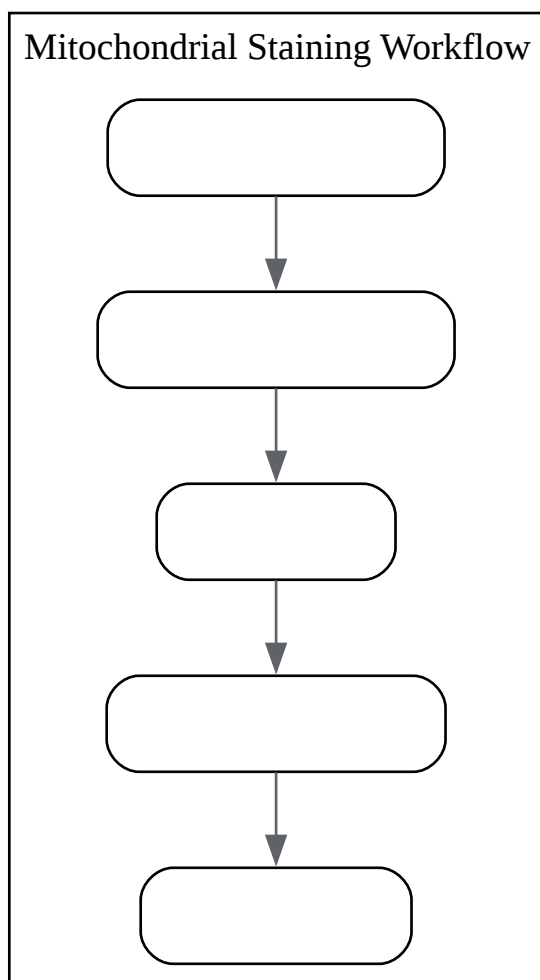
This protocol provides a general guideline for staining mitochondria in cultured cells within a microfluidic device using **Rhodamine 700**.

Materials:

- **Rhodamine 700** stock solution (from Protocol 1)
- Cell culture medium
- Microfluidic device with cultured cells
- Incubator (37°C, 5% CO₂)
- Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

- Prepare a working solution of **Rhodamine 700** by diluting the stock solution in pre-warmed cell culture medium. A typical starting concentration is in the range of 100 nM to 1 µM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
- Remove the existing medium from the microfluidic device and gently introduce the **Rhodamine 700**-containing medium.
- Incubate the device at 37°C and 5% CO₂ for 15-30 minutes.
- After incubation, wash the cells by perfusing the device with fresh, pre-warmed culture medium to remove the excess dye.
- Image the stained mitochondria using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.



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Workflow for mitochondrial staining in a microfluidic device.

Data Interpretation and Troubleshooting

- **High Background Fluorescence:** As mentioned, this is likely due to the absorption of **Rhodamine 700** into the PDMS. Employ the photobleaching technique described above or consider using alternative, less absorptive materials for your microfluidic device if possible.
- **Weak Signal:** This could be due to a low dye concentration, photobleaching of the dye in the fluid, or suboptimal imaging settings. Increase the dye concentration, reduce the excitation light intensity or exposure time, or use a more sensitive detector.

- Cell Viability Issues (for mitochondrial staining): High concentrations of **Rhodamine 700** or prolonged exposure may be cytotoxic. Perform a dose-response experiment to determine the optimal, non-toxic concentration and incubation time for your specific cell line.

Conclusion

Rhodamine 700 presents a valuable tool for microfluidic applications, particularly those requiring near-infrared fluorescence. While its use in PDMS devices requires careful consideration of dye absorption, the mitigation strategies outlined in these notes can help to achieve reliable and accurate results. The provided protocols offer a starting point for researchers to develop and optimize their specific microfluidic assays using **Rhodamine 700**.

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